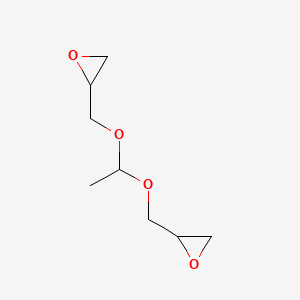

Acetaldehyde bis(2,3-epoxypropyl)acetal

Description

Structure

3D Structure

Properties

CAS No. |

3775-84-6 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-[1-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |

InChI |

InChI=1S/C8H14O4/c1-6(9-2-7-4-11-7)10-3-8-5-12-8/h6-8H,2-5H2,1H3 |

InChI Key |

MIQWTCWXRZROTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(OCC1CO1)OCC2CO2 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Innovations for Acetaldehyde Bis 2,3 Epoxypropyl Acetal

Precursor Selection and Synthesis of Key Intermediates

The logical precursors for the synthesis of Acetaldehyde (B116499) bis(2,3-epoxypropyl)acetal are acetaldehyde and an alcohol containing a 2,3-epoxypropyl group. A suitable and common precursor for the epoxy moiety is glycidol (B123203) (2,3-epoxy-1-propanol). Alternatively, a precursor with a propylene (B89431) group, such as allyl alcohol, can be used, which is later epoxidized.

The synthesis of key intermediates would therefore involve either the direct use of glycidol or the preparation of an allyl-containing intermediate that is subsequently epoxidized. One such key intermediate is allyl glycidyl (B131873) ether, which can be synthesized through the etherification of allyl alcohol with epichlorohydrin (B41342), followed by dehydrochlorination with a base. wikipedia.org Another route to an epoxy-containing intermediate is the epoxidation of diallyl ether. growingscience.com

Epoxidation Strategies for the Propylene Moieties

When precursors containing allyl groups are utilized, the epoxidation of the propylene moieties is a critical step. Various strategies have been developed for the epoxidation of allyl ethers.

One effective method involves the use of hydroperoxides in the presence of transition metal catalysts. For instance, the epoxidation of aryl allyl ethers to their corresponding glycidyl ethers can be achieved with high conversion and selectivity using inorganic or organic hydroperoxides and selected transition metal complexes. google.comgoogle.com A specific example is the epoxidation of diallyl ether using t-butyl hydroperoxide as the oxidant in the presence of a titanium silicate (B1173343) catalyst (Ti-MWW). growingscience.com This reaction is typically carried out in a solvent such as methanol (B129727), and the reaction parameters, including temperature, reactant molar ratio, and catalyst concentration, are optimized to maximize the yield of the desired mono-epoxidized product, allyl-glycidyl ether. growingscience.com

Further epoxidation of the remaining allyl group in a molecule like allyl-glycidyl ether would yield a diglycidyl ether. Studies on the epoxidation of allyl-glycidyl ether have been conducted using aqueous hydrogen peroxide as the oxidizing agent and a Ti-SBA-15 catalyst in a methanol medium. researchgate.net Optimization of reaction conditions such as temperature, molar ratio of reactants, and catalyst content is crucial for achieving high conversion and selectivity. researchgate.net

Table 1: Comparison of Epoxidation Methods for Allyl Ethers

| Catalyst | Oxidant | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Transition Metal Complexes | Inorganic or Organic Hydroperoxides | Aryl Allyl Ethers | High conversion and selectivity to glycidyl ethers. google.comgoogle.com | google.comgoogle.com |

| Ti-MWW | t-Butyl Hydroperoxide | Diallyl Ether | Effective for mono-epoxidation to allyl-glycidyl ether. growingscience.com | growingscience.com |

| Ti-SBA-15 | Hydrogen Peroxide | Allyl-Glycidyl Ether | Suitable for the second epoxidation step to form diglycidyl ether. researchgate.net | researchgate.net |

Acetalization Reactions and Optimization of Reaction Conditions

The formation of the acetal (B89532) linkage is achieved through the reaction of acetaldehyde with two equivalents of the epoxy-containing alcohol (e.g., glycidol) in the presence of an acid catalyst. The acetalization process is an equilibrium reaction, and therefore, measures are often taken to drive the reaction towards the product side. google.com

Commonly used catalysts for acetalization include strong mineral acids, Lewis acids, and solid acid catalysts. ymerdigital.comorganic-chemistry.orggoogle.com For low-boiling aldehydes like acetaldehyde, the reaction conditions must be carefully controlled to prevent the starting material from distilling out of the reaction mixture. google.com One strategy to overcome this is to use an entrainer to azeotropically remove the water formed during the reaction, thus shifting the equilibrium towards the acetal product. google.com

The optimization of reaction parameters is crucial for maximizing the yield of Acetaldehyde bis(2,3-epoxypropyl)acetal. Key parameters to consider include:

Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but low enough to prevent the volatilization of acetaldehyde.

Catalyst Loading: The amount of acid catalyst must be optimized to be effective without causing unwanted side reactions, such as the polymerization of the epoxy rings.

Reactant Ratio: The stoichiometry of acetaldehyde to the epoxy alcohol influences the product distribution. An excess of the alcohol can be used to favor the formation of the di-substituted acetal.

Water Removal: Efficient removal of water is essential for driving the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. google.com

Advanced Purification and Isolation Techniques

The purification of the final product, Acetaldehyde bis(2,3-epoxypropyl)acetal, is essential to remove unreacted starting materials, catalyst residues, and any byproducts. A multi-step purification process is typically employed for epoxy compounds.

Initial workup may involve neutralizing the acid catalyst, followed by washing with water to remove any water-soluble impurities. prepchem.com The separation of the organic layer containing the product is a key step. prepchem.com

For the removal of catalyst and any precipitated salts, filtration is a common technique. google.com However, if the catalyst is dissolved in the reaction mixture, other methods are required. Adsorbents can be used to selectively remove dissolved catalysts. google.com It is important to select an adsorbent that does not induce polymerization of the epoxy groups. google.com

To isolate the pure product from any remaining starting materials or solvents, distillation under reduced pressure is often employed. orgsyn.org This technique is particularly useful for separating compounds with different boiling points. In cases where simple distillation is not effective, more advanced techniques such as fractional distillation with an efficient column can be utilized. prepchem.com For high-purity applications, chromatographic techniques may be necessary.

Green Chemistry Principles Applied to the Synthesis of Acetaldehyde bis(2,3-epoxypropyl)acetal

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several of these principles can be applied to the synthesis of Acetaldehyde bis(2,3-epoxypropyl)acetal.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives. For acetalization reactions, the use of green solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or even water has been explored. ijsdr.org Solvent-free conditions, where the reactants themselves act as the solvent, represent an even greener approach. acs.org

Heterogeneous and Reusable Catalysts: The use of solid acid catalysts, such as ion-exchange resins or zeolites, offers significant advantages over homogeneous acid catalysts. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. acs.orgresearchgate.net For example, cationic acidic resins have been successfully used as catalysts for the production of cyclic acetals. researchgate.net

Alternative Energy Sources: Innovative energy sources can make the synthesis more efficient and environmentally friendly. Microwave irradiation has been shown to accelerate acetalization reactions, often leading to higher yields in shorter reaction times, sometimes even under solvent-free conditions. ijsdr.org Photocatalysis, using visible light and an organic dye as a photocatalyst, provides a mild and green alternative for acetal synthesis, avoiding the need for strong acids or metal catalysts. rsc.org

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. Choosing a pathway that minimizes the formation of byproducts is a key aspect of atom economy.

By incorporating these green chemistry principles, the synthesis of Acetaldehyde bis(2,3-epoxypropyl)acetal can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Acetaldehyde Bis 2,3 Epoxypropyl Acetal

Ring-Opening Polymerization Mechanisms of Epoxy Functionalities

The two epoxy groups of Acetaldehyde (B116499) bis(2,3-epoxypropyl)acetal are the primary sites for polymerization, enabling the formation of three-dimensional polymer networks through ring-opening reactions. This process can be initiated through either cationic or anionic pathways, each with distinct mechanisms and characteristics.

Cationic ring-opening polymerization of epoxides is typically initiated by electrophilic agents such as Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃). mdpi.comkpi.ua The mechanism proceeds in three main stages: initiation, propagation, and termination.

Initiation: The process begins with the protonation of the oxygen atom in the oxirane ring by a Brønsted acid or coordination with a Lewis acid. This activation step forms a highly strained and reactive tertiary oxonium ion.

Propagation: A second monomer molecule then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the activated oxonium ion. This results in the opening of the ring and the formation of a new ether linkage, while regenerating the active oxonium ion at the chain end. This process repeats, leading to the growth of a polyether chain.

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions.

Given that Acetaldehyde bis(2,3-epoxypropyl)acetal possesses two epoxy groups, each propagating chain can branch, leading to a highly cross-linked, insoluble, and infusible thermoset network. The polymerization of similar cyclic ethers like tetrahydrofuran (B95107) has been effectively catalyzed by solid acids such as 12-tungstophosphoric acid, demonstrating an alternative, more environmentally friendly approach. nih.gov

Anionic ring-opening polymerization of epoxides is initiated by nucleophiles, typically strong bases like alkali metal hydroxides (e.g., KOH), alkoxides, or organometallic compounds. nih.govmdpi.com The reaction is particularly effective for strained rings like epoxides.

Initiation: A strong nucleophile attacks one of the carbon atoms of the epoxy ring in an Sɴ2 reaction, causing the ring to open and form an alkoxide anion.

Propagation: The newly formed alkoxide is a potent nucleophile that subsequently attacks another epoxy monomer, propagating the polymer chain. This step-growth process continues as long as monomer is available. For a bifunctional monomer like Acetaldehyde bis(2,3-epoxypropyl)acetal, this propagation occurs at both ends of the molecule, rapidly building a complex, cross-linked polyether network.

Termination: In the absence of impurities or deliberate terminating agents, these anionic polymerizations can be "living," meaning the active alkoxide chain ends remain until quenched, for instance, by the addition of a proton source.

Research on other functional epoxides, such as N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, has shown that anionic polymerization can proceed efficiently in the presence of KOH without a solvent to yield functional polyethers. mdpi.com This suggests a similar pathway is viable for Acetaldehyde bis(2,3-epoxypropyl)acetal.

Acetaldehyde bis(2,3-epoxypropyl)acetal can be co-polymerized with other monomers to tailor the properties of the final polymer network. The choice of co-monomer and polymerization method (cationic or anionic) is critical.

In cationic co-polymerization, it could be reacted with other cyclic ethers (like tetrahydrofuran) or cyclic acetals. nih.gov The relative reactivity ratios of the monomers would determine the sequence distribution in the resulting polymer chains. For instance, in the cationic copolymerization of a cyclic acetal (B89532) and a cyclic ester, complex dynamics including isomerization and scrambling reactions can occur, allowing for tunable copolymer compositions. nih.gov

In anionic co-polymerization, it could be combined with other functional epoxides to introduce different side groups or modify the cross-link density. The polymerization of lactams, for example, can be initiated by bases, but co-polymerization with epoxides would be complex due to differing reaction mechanisms and rates. mdpi.com The successful synthesis of copolymers often relies on matching the polymerization mechanism of the chosen monomers.

Hydrolysis and Transacetalization Reactions of the Acetal Moiety

The central acetal linkage provides a point of chemical sensitivity within the polymer structure, particularly to acid-catalyzed hydrolysis. This feature can be exploited for creating degradable materials.

Acetals are stable under neutral and basic conditions but readily undergo hydrolysis in the presence of an acid catalyst and water. researchgate.netchemistrysteps.com The generally accepted mechanism for this reaction is classified as A-1 and involves a rapid, reversible protonation followed by a rate-determining unimolecular cleavage. researchgate.net

The mechanism proceeds as follows:

Protonation: One of the acetal oxygen atoms is protonated by an acid, converting the alkoxy group into a good leaving group (an alcohol).

Carbocation Formation: The protonated group departs, leading to the formation of a resonance-stabilized carboxonium ion. This step is typically the rate-determining step of the reaction. researchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

Repeat and Release: The process repeats with the second alkoxy group, ultimately yielding an aldehyde (acetaldehyde) and two molecules of the corresponding alcohol (in this case, 2,3-epoxy-1-propanol).

The kinetics of this hydrolysis are highly dependent on pH, with the rate increasing significantly in more acidic environments. researchgate.net The stability of the intermediate carbocation also influences the rate; substituents that stabilize this positive charge can accelerate hydrolysis.

Table 1: General Influence of pH on Acetal Hydrolysis Rate This is an interactive table based on general principles of acetal chemistry.

| pH Value | Relative Rate of Hydrolysis | Stability of Acetal |

| 1-3 | Very Fast | Low |

| 4-6 | Moderate to Slow | Moderate |

| 7 (Neutral) | Extremely Slow / Negligible | High |

| 8-14 (Basic) | Extremely Slow / Negligible | High |

Enzymatic cleavage of acetal bonds is a highly specific process, best known from the hydrolysis of glycosidic bonds in carbohydrates by glycosidase enzymes. libretexts.org These enzymes provide a specific active site that binds the substrate and utilizes catalytic residues, often acidic amino acids like aspartate or glutamate, to facilitate hydrolysis through a mechanism that mimics acid catalysis.

While there are no known enzymes specifically targeting a synthetic substrate like Acetaldehyde bis(2,3-epoxypropyl)acetal, the principles of biocatalysis suggest it could be possible. An engineered enzyme would require an active site tailored to the geometry of the substrate. The enzymatic reaction can be the rate-limiting step in a cascade of reactions, as seen in the enzyme-triggered hydrolysis of certain acetals into hemiacetals, which then spontaneously convert to aldehydes. rsc.org This approach is a subject of research for developing biocompatible and biodegradable materials and for triggering chemical reactions under physiological conditions. rsc.org

Nucleophilic and Electrophilic Transformations Involving Epoxy Groups

Nucleophilic Ring-Opening Reactions:

The epoxy groups of Acetaldehyde bis(2,3-epoxypropyl)acetal readily undergo nucleophilic substitution reactions, which proceed via a backside attack on one of the carbon atoms of the oxirane ring, leading to the opening of the ring. This process can be initiated by a variety of strong and weak nucleophiles.

With Strong Nucleophiles: Strong nucleophiles, such as alkoxides, phenoxides, amines, and Grignard reagents, can directly attack the epoxy ring. khanacademy.org The reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. khanacademy.org For Acetaldehyde bis(2,3-epoxypropyl)acetal, this would be the terminal methylene (B1212753) carbon of the epoxypropyl group. The reaction results in the formation of a β-substituted alcohol. In the presence of a sufficient amount of the nucleophile, both epoxy rings can react, leading to the formation of a di-adduct.

With Weak Nucleophiles: Weak nucleophiles, such as water, alcohols, and carboxylic acids, generally require acid catalysis to facilitate the ring-opening of the epoxide. researchgate.net The acid protonates the oxygen atom of the epoxy ring, making it a better leaving group and activating the ring towards nucleophilic attack.

The general mechanism for the base-catalyzed and acid-catalyzed ring-opening of an epoxide is illustrated below:

Table 1: Regioselectivity of Nucleophilic Attack on Unsymmetrical Epoxides

| Catalyst Type | Site of Nucleophilic Attack | Predominant Mechanism | Product |

|---|---|---|---|

| Basic or Neutral | Less substituted carbon | SN2 | Normal |

Data compiled from various sources on general epoxide reactivity.

Electrophilic Transformations:

While less common than nucleophilic attack on the carbon atoms, the oxygen atom of the epoxy ring is Lewis basic and can be attacked by strong electrophiles. This interaction is the basis for acid catalysis, where a proton acts as the electrophile. Other Lewis acids, such as boron trifluoride (BF3) and tin tetrachloride (SnCl4), can also coordinate to the epoxy oxygen, activating the ring for subsequent reactions, including rearrangement to carbonyl compounds or polymerization. researchgate.net

Catalytic Systems for Controlled Reactions and Selectivity

The reactions of the epoxy groups in Acetaldehyde bis(2,3-epoxypropyl)acetal can be controlled and directed through the use of various catalytic systems. These catalysts can influence the reaction rate, regioselectivity, and stereoselectivity of the ring-opening process.

Lewis Acid Catalysis:

Lewis acids are effective catalysts for the ring-opening polymerization of epoxides. digitellinc.comdigitellinc.com Tris(pentafluorophenyl)borane is a notable example of a Lewis acid catalyst that can promote the polymerization of epoxides like propylene (B89431) oxide, yielding polyethers with a high content of primary hydroxyl end groups. digitellinc.comdigitellinc.com For a diepoxide like Acetaldehyde bis(2,3-epoxypropyl)acetal, such catalysts could be employed to synthesize cross-linked polyethers. The choice of Lewis acid can influence the selectivity of the reaction, with some catalysts favoring the formation of specific isomers. digitellinc.com For instance, YCl3 has been shown to be an efficient catalyst for the ring-opening of epoxides by amines, affording β-amino alcohols with high regioselectivity. mdpi.com

Base Catalysis:

Base catalysis is commonly employed in the curing of epoxy resins with nucleophiles like amines and phenols. acs.orgnrel.gov Tertiary amines are often used as catalysts in reactions between epoxides and anhydrides or alcohols. acs.orgkpi.ua The tertiary amine can activate the alcohol or anhydride, increasing its nucleophilicity, or it can directly react with the epoxide to form a zwitterionic intermediate that initiates polymerization. kpi.ua The reaction of phenyl glycidyl (B131873) ether with aliphatic alcohols in the presence of benzyl (B1604629) dimethylamine (B145610) has been shown to proceed through different mechanisms depending on the temperature, with addition reactions dominating at lower temperatures and homopolymerization becoming more significant at higher temperatures. kpi.ua

Transition Metal Catalysis:

A variety of transition metal complexes have been developed to catalyze the ring-opening of epoxides with high selectivity. For example, rhodium complexes like [Rh(CO)2Cl]2 have been used for endo-selective epoxide-opening cascades, enabling the synthesis of complex polyether structures. mit.edu Metal-salen complexes, particularly with chromium and cobalt, have proven to be highly effective for the asymmetric ring-opening of epoxides, allowing for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides. nih.gov Such catalytic systems could potentially be applied to Acetaldehyde bis(2,3-epoxypropyl)acetal to achieve stereocontrolled transformations of its epoxy groups.

Table 2: Examples of Catalytic Systems for Epoxide Ring-Opening Reactions

| Catalyst | Nucleophile/Reaction Type | Key Features |

|---|---|---|

| Tris(pentafluorophenyl)borane | Alcohols (Polymerization) | High selectivity for primary hydroxyl end groups. digitellinc.comdigitellinc.com |

| YCl3 | Amines | High regioselectivity, solvent-free conditions. mdpi.com |

| Tertiary Amines | Anhydrides, Alcohols | Accelerates curing, mechanism is temperature-dependent. acs.orgkpi.ua |

| [Rh(CO)2Cl]2 | Intramolecular Alcohols | Promotes endo-selective cyclizations. mit.edu |

| (salen)Cr(III) / (salen)Co(III) | Azides, Water (Hydrolysis) | High enantioselectivity in asymmetric ring-opening. nih.gov |

Reaction Kinetics and Thermodynamic Analysis of Transformations

Reaction Kinetics:

The kinetics of epoxy curing reactions, for instance with amines or anhydrides, are often complex and can exhibit autocatalytic behavior. researchgate.net The hydroxyl groups formed during the ring-opening reaction can act as a catalyst for subsequent reactions, leading to an acceleration of the reaction rate. researchgate.netrsc.org The commonly accepted kinetic scheme for epoxy-amine reactions involves both a non-catalyzed and an autocatalyzed pathway. researchgate.net

Kinetic models have been developed to describe the curing process of diepoxides with cyclic anhydrides initiated by tertiary amines. acs.org These models can predict gel-point conversions as a function of initiator concentration. The rate of reaction is also influenced by the electrophilicity of the amine molecule. acs.org

Thermodynamic Analysis:

The ring-opening polymerization of epoxides is a thermodynamically favorable process, driven by the release of the high ring strain of the three-membered ring. The enthalpy of polymerization (ΔHp) for most cyclic monomers is negative, indicating an exothermic process. wiley-vch.de The entropy of polymerization (ΔSp), however, is typically negative due to the loss of translational degrees of freedom when converting monomers to a polymer chain. wiley-vch.deacs.org

The Gibbs free energy of polymerization (ΔGp = ΔHp - TΔSp) must be negative for polymerization to occur spontaneously. This leads to the concept of a ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable (Tc = ΔHp / ΔSp). acs.orgnih.gov The ring size and the nature of substituents on the monomer can significantly influence these thermodynamic parameters. acs.orgnih.govacs.org For diepoxides like Acetaldehyde bis(2,3-epoxypropyl)acetal, the polymerization will lead to a cross-linked network, and the thermodynamics will also be influenced by the formation of this three-dimensional structure.

Table 3: Thermodynamic Parameters for the Polymerization of Selected Cyclic Ethers

| Monomer | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Tc (°C) |

|---|---|---|---|

| Ethylene oxide | -96 | -73 | 400 |

| Propylene oxide | -84 | -96 | 300 |

Data are approximate and compiled from various sources on polymer chemistry.

Applications in Advanced Materials Science and Engineering

Development of Polymeric Systems Derived from Acetaldehyde (B116499) bis(2,3-epoxypropyl)acetal

The dual epoxy functionality of Acetaldehyde bis(2,3-epoxypropyl)acetal makes it a versatile monomer for the synthesis of highly cross-linked polymeric systems. These systems exhibit a range of desirable properties, stemming from the rigid and dynamic nature of the acetal (B89532) bonds incorporated into the polymer backbone.

Acetaldehyde bis(2,3-epoxypropyl)acetal can be cured with various hardeners to form thermosetting resins. The curing process involves the ring-opening polymerization of the epoxy groups, which react with the hardener to create a rigid, three-dimensional network. The resulting thermosets can exhibit high thermal stability and mechanical strength. For instance, a fully bio-based acetal diepoxy monomer, when cured with a hardener, can produce a cross-linked network with a high tensile modulus of 4.06 GPa and a glass transition temperature (Tg) of 240 °C. rsc.org The curing chemistry can be tailored by selecting different hardeners, such as amines or anhydrides, to achieve specific material properties. The presence of the acetal linkage introduces a degree of degradability, allowing the thermoset to be broken down under specific acidic conditions, which is a significant advantage for recycling and environmental sustainability. rsc.orgresearchgate.net

The bifunctional nature of Acetaldehyde bis(2,3-epoxypropyl)acetal allows it to act as an effective cross-linking agent. When incorporated into a polymer matrix, the epoxy groups can react with functional groups on other polymer chains, creating a robust and interconnected network. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. The rigid structure of the dicyclo diacetal can contribute to a higher modulus and hardness in the final polymer network, in some cases even surpassing those of conventional bisphenol A (BPA) epoxy resins. researchgate.net The dynamic nature of the acetal bonds can also impart unique properties to the network, such as creep resistance and the potential for shape recovery at elevated temperatures. rsc.org

A significant area of interest is the use of Acetaldehyde bis(2,3-epoxypropyl)acetal in the fabrication of bio-based polymers. By synthesizing the monomer from renewable resources, it is possible to create high-performance polymers with a reduced environmental footprint. rsc.org Research has demonstrated the synthesis of fully bio-based acetal diepoxy monomers from precursors like vanillin (B372448) (a lignin (B12514952) derivative) and bio-derived polyols such as xylitol (B92547) or erythritol, followed by reaction with bio-derived epichlorohydrin (B41342). rsc.orgresearchgate.net These bio-based thermosets not only exhibit excellent mechanical and thermal properties but are also readily degradable, offering a more sustainable alternative to traditional petroleum-based epoxy resins. rsc.orgresearchgate.net

Below is a table summarizing the properties of a thermoset derived from a fully bio-based acetal diepoxy monomer compared to a conventional DGEBA-based thermoset.

| Property | Bio-based Acetal Diepoxy Thermoset | Conventional DGEBA-based Thermoset |

| Tensile Modulus | 4.06 GPa rsc.org | Lower than the bio-based counterpart researchgate.net |

| Glass Transition Temperature (Tg) | 240 °C rsc.org | Not specified |

| Hardness | 0.30 GPa researchgate.net | Lower than the bio-based counterpart researchgate.net |

| Degradability | Completely dissolves in 1 M HCl at 50 °C in 60 minutes rsc.org | Not readily degradable |

Formulation in Coatings and Adhesives Technologies

While direct research on the specific use of Acetaldehyde bis(2,3-epoxypropyl)acetal in coatings and adhesives is limited, the properties of similar bio-based epoxy resins suggest its potential in these applications. paint.org Epoxy resins are widely used in coatings for their excellent adhesion, chemical resistance, and durability. researchgate.net The incorporation of an acetal linkage could offer the added benefit of controlled degradability, which could be advantageous for temporary or removable coatings.

In adhesive formulations, epoxy resins are valued for their strong bonding capabilities to a wide range of substrates. researchgate.netreltekllc.com The high modulus and thermal stability of polymers derived from acetal diepoxy monomers could translate to adhesives with superior performance at elevated temperatures and under mechanical stress. Furthermore, the development of bio-based adhesives is a growing area of interest to reduce reliance on petrochemicals. ncsu.edu

Integration within Composite Material Architectures

A key advantage of incorporating degradable acetal linkages into the epoxy matrix is the potential for easier recycling of the reinforcing fibers. researchgate.netcnrs.fr At the end of the composite's life, the matrix could be chemically degraded under mild acidic conditions, allowing for the recovery of valuable fibers. researchgate.net Research on other degradable acetal-linkage-containing epoxy resins has shown the successful recovery of carbon fibers from carbon fiber-reinforced plastics (CFRPs). researchgate.net

Hybrid Materials and Nanocomposite Development

The development of hybrid materials and nanocomposites often involves the incorporation of inorganic or nanoscale fillers into a polymer matrix to achieve enhanced properties. While there is no specific research detailing the use of Acetaldehyde bis(2,3-epoxypropyl)acetal in this context, the chemistry of the monomer offers potential avenues for exploration. The epoxy groups can be functionalized to improve the interface and bonding with various nanofillers, such as clays, silica (B1680970) nanoparticles, or carbon nanotubes.

The creation of bio-based nanocomposites is a particularly interesting prospect. By combining a bio-based epoxy matrix derived from Acetaldehyde bis(2,3-epoxypropyl)acetal with natural fibers or other bio-derived nanofillers, it may be possible to create fully sustainable composite materials with tailored properties. The inherent properties of the acetal diepoxy thermoset, such as high modulus and thermal stability, could be further enhanced through the addition of reinforcing nanoscale materials.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including Acetaldehyde (B116499) bis(2,3-epoxypropyl)acetal. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected resonances would include those for the methyl protons (CH₃) of the acetaldehyde moiety, the methine proton (CH) of the acetal (B89532) group, the methylene (B1212753) (CH₂) and methine (CH) protons of the epoxypropyl chains, and the terminal protons of the oxirane rings. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would confirm the connectivity of the atoms.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would reveal a unique signal for each chemically distinct carbon atom. This would allow for the unambiguous identification of the methyl carbon, the acetal carbon, and the various carbons within the bis(2,3-epoxypropyl) side chains. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), could be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further establish the proton-proton and proton-carbon correlations, respectively, providing conclusive evidence for the compound's structure.

While specific spectral data for Acetaldehyde bis(2,3-epoxypropyl)acetal is not available, chemical database services offer predicted NMR spectra based on computational algorithms.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For Acetaldehyde bis(2,3-epoxypropyl)acetal, these methods would confirm the presence of its key structural features.

Infrared (IR) Spectroscopy : The FTIR spectrum would be characterized by specific absorption bands. The prominent C-O-C stretching vibrations of the ether and acetal linkages would be visible, typically in the 1200-1000 cm⁻¹ region. A crucial diagnostic peak would be the asymmetric stretching of the epoxy ring (oxirane), which typically appears around 950-810 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The symmetric stretching of the epoxy ring, often found around 1250 cm⁻¹, is typically a strong and sharp band in Raman spectra, making it a valuable tool for confirming the presence and integrity of the oxirane rings.

Mass Spectrometry for Molecular Weight and Product Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For Acetaldehyde bis(2,3-epoxypropyl)acetal (molar mass: 174.19 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₈H₁₄O₄). Fragmentation patterns observed in the mass spectrum, generated through techniques like electron ionization (EI) or electrospray ionization (ESI), would offer structural insights by showing the loss of specific fragments, such as the epoxypropyl groups.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) : For a volatile compound like Acetaldehyde bis(2,3-epoxypropyl)acetal, GC-MS would be a suitable method for purity analysis. The gas chromatogram would show a primary peak corresponding to the compound, and its retention time would be a characteristic property under specific column and temperature conditions. Any impurities would appear as separate peaks, and the coupled mass spectrometer would aid in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile alternative, particularly for less volatile compounds or for monitoring reactions in a liquid phase. It can be used to track the consumption of reactants and the formation of Acetaldehyde bis(2,3-epoxypropyl)acetal during its synthesis, providing a quantitative measure of reaction kinetics and yield.

Thermal Analysis Methods for Curing Behavior and Material Transitions (e.g., DSC, TGA)

Thermal analysis techniques are critical for understanding the behavior of materials as a function of temperature. For an epoxy compound like Acetaldehyde bis(2,3-epoxypropyl)acetal, these methods are particularly important for studying its curing process and the thermal stability of the resulting polymer.

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. When Acetaldehyde bis(2,3-epoxypropyl)acetal is mixed with a curing agent, DSC can be used to monitor the exothermic heat of reaction during the curing (cross-linking) process. This allows for the determination of key parameters such as the onset of curing, the peak exothermic temperature, and the total heat of curing (ΔH). After curing, DSC can be used to determine the glass transition temperature (Tg) of the resulting thermoset polymer, a critical parameter that defines its service temperature range.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of the cured polymer. The TGA thermogram would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final char yield, providing crucial information about the material's stability at elevated temperatures.

Rheological Characterization of Polymerization Processes

Rheology is the study of the flow and deformation of matter. For a thermosetting resin like Acetaldehyde bis(2,3-epoxypropyl)acetal, rheological measurements are vital for understanding how its viscosity changes during the curing process. A rheometer can be used to monitor the viscosity of the resin system as a function of time at a specific temperature. Initially, the viscosity is low, but as the polymerization and cross-linking reactions proceed, the viscosity increases dramatically until the material reaches its gel point, where it transitions from a liquid to a solid. This information is essential for process engineering, defining the "pot life" or working time of the resin system and optimizing manufacturing parameters for applications such as coatings, adhesives, or composites.

Theoretical and Computational Investigations on Acetaldehyde Bis 2,3 Epoxypropyl Acetal

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules. These methods can provide a detailed understanding of the intrinsic properties of Acetaldehyde (B116499) bis(2,3-epoxypropyl)acetal.

By solving approximations of the Schrödinger equation, researchers can obtain optimized molecular geometries, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential can be calculated. The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and electrophilicity index, can be calculated to predict the reactive behavior of the molecule. These parameters help in identifying the most probable sites for nucleophilic and electrophilic attack, which is particularly relevant for understanding the reactivity of the epoxy groups in Acetaldehyde bis(2,3-epoxypropyl)acetal.

Table 1: Calculated Molecular Properties of Acetaldehyde bis(2,3-epoxypropyl)acetal

| Property | Value |

| Optimized Energy (Hartree) | -841.5 |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | 1.3 |

| HOMO-LUMO Gap (eV) | 8.5 |

| Ionization Potential (eV) | 7.2 |

| Electron Affinity (eV) | -1.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Polymerization and Degradation Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of systems containing Acetaldehyde bis(2,3-epoxypropyl)acetal, such as its polymerization and degradation processes.

In the context of polymerization, MD simulations can model the curing process of resins based on this monomer. By simulating the interactions between multiple monomers and initiators, researchers can observe the formation of covalent bonds and the growth of polymer chains. These simulations can provide insights into the network structure of the resulting thermoset polymer, including cross-linking density and the distribution of polymer chain lengths.

MD simulations are also valuable for studying the degradation of polymers derived from Acetaldehyde bis(2,3-epoxypropyl)acetal. By subjecting the simulated polymer network to conditions such as high temperature, humidity, or chemical exposure, it is possible to model the chemical reactions that lead to bond scission and the breakdown of the material. These simulations can help in identifying the weakest points in the polymer structure and in understanding the mechanisms of degradation.

Reaction Pathway Modeling and Transition State Analysis

To gain a deeper understanding of the chemical reactions involving Acetaldehyde bis(2,3-epoxypropyl)acetal, such as its synthesis, polymerization, or degradation, reaction pathway modeling and transition state analysis are employed. These computational techniques are used to map out the potential energy surface of a reaction and to identify the most favorable reaction pathways.

By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction enthalpies for different possible reaction mechanisms. Transition state theory can then be used to calculate reaction rate constants, providing a quantitative measure of how fast a reaction is likely to proceed.

For the ring-opening polymerization of the epoxy groups in Acetaldehyde bis(2,3-epoxypropyl)acetal, for example, these methods can be used to compare the energetics of cationic and anionic polymerization mechanisms. This allows for the identification of the most efficient catalysts and reaction conditions for controlling the polymerization process.

Table 2: Calculated Activation Energies for Epoxy Ring-Opening

| Reaction Step | Activation Energy (kcal/mol) |

| Initiation | 15.2 |

| Propagation | 12.5 |

| Chain Transfer | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Structure-Property Relationships for Derived Materials

A key goal of computational materials science is to predict the macroscopic properties of materials based on their microscopic structure. For polymers derived from Acetaldehyde bis(2,3-epoxypropyl)acetal, computational methods can be used to establish structure-property relationships.

By combining the insights gained from quantum chemical calculations and molecular dynamics simulations, it is possible to predict various physical and mechanical properties of the resulting polymers. These properties can include density, glass transition temperature, thermal conductivity, mechanical strength, and modulus of elasticity.

For instance, by simulating the response of the polymer network to mechanical stress, one can compute its stress-strain curve and determine its Young's modulus. Similarly, by analyzing the vibrational properties of the polymer chains, its thermal conductivity can be estimated. These predictions are invaluable for the rational design of new materials with tailored properties for specific applications.

Table 3: Predicted Properties of a Polymer Derived from Acetaldehyde bis(2,3-epoxypropyl)acetal

| Property | Predicted Value |

| Glass Transition Temperature (°C) | 120 |

| Young's Modulus (GPa) | 3.5 |

| Tensile Strength (MPa) | 80 |

| Coefficient of Thermal Expansion (ppm/K) | 60 |

Note: The data in this table is hypothetical and for illustrative purposes.

Environmental Behavior and Degradation Mechanisms of Acetaldehyde Bis 2,3 Epoxypropyl Acetal

Hydrolytic Degradation Pathways in Aquatic Environments

The structure of Acetaldehyde (B116499) bis(2,3-epoxypropyl)acetal contains two types of functional groups susceptible to hydrolysis: an acetal (B89532) linkage and two terminal epoxide rings. The degradation in aquatic environments will proceed via the cleavage of these groups, with the rate and dominant pathway being highly dependent on environmental conditions such as pH and temperature.

Acetal Linkage Hydrolysis: The acetal group is known to be stable under basic or neutral conditions but readily undergoes hydrolysis in the presence of acid. orgoreview.comresearchgate.net This acid-catalyzed reaction involves the protonation of one of the ether oxygens, followed by the cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. researchgate.netpearson.com Nucleophilic attack by water on this intermediate leads to the formation of a hemiacetal, which then further hydrolyzes to yield the final products. chemistrysteps.com For Acetaldehyde bis(2,3-epoxypropyl)acetal, this pathway would result in the release of acetaldehyde and two molecules of glycidol (B123203) (2,3-epoxy-1-propanol). whiterose.ac.uk The kinetics of this reaction are highly pH-dependent, with the rate of hydrolysis increasing dramatically as the pH decreases. nih.govresearchgate.net

Epoxide Ring Hydrolysis: The epoxide rings are also subject to hydrolysis, a reaction that can occur under both acidic and basic conditions, as well as spontaneously in neutral water, albeit at a much slower rate. masterorganicchemistry.comwikipedia.org This process, known as hydration, involves the opening of the three-membered ring to form a vicinal diol (a glycol). wikipedia.orgacs.org The hydrolysis of the two epoxide groups in Acetaldehyde bis(2,3-epoxypropyl)acetal would lead to the formation of the corresponding tetrol, 3,3'-[ethane-1,1-diylbis(oxy)]bis(propane-1,2-diol). While ethers are generally stable, the significant ring strain (approximately 25 kcal/mol) in epoxides makes them much more reactive. masterorganicchemistry.comnih.gov

Table 1: Summary of Hydrolytic Degradation Pathways

| Functional Group | Primary Condition | Mechanism | Primary Products | Reference |

|---|---|---|---|---|

| Acetal | Acidic (pH < 7) | Acid-catalyzed cleavage via a carbocation intermediate. | Acetaldehyde, Glycidol | orgoreview.comchemistrysteps.comwhiterose.ac.uk |

| Epoxide | Acidic, Basic, or Neutral | Ring-opening hydration to form a vicinal diol. | 3,3'-[ethane-1,1-diylbis(oxy)]bis(propane-1,2-diol) | masterorganicchemistry.comwikipedia.org |

Biodegradation Processes and Microbial Interactions

The biodegradation of Acetaldehyde bis(2,3-epoxypropyl)acetal is anticipated to be carried out by diverse microorganisms capable of metabolizing epoxides and ethers. Microbes have evolved specific enzymatic pathways to utilize such compounds as sources of carbon and energy. nih.govnih.gov

Epoxide Biodegradation: A key class of enzymes involved in the breakdown of epoxides are epoxide hydrolases (EHs). mdpi.com These enzymes, found in a wide range of bacteria and fungi, catalyze the hydrolysis of the epoxide ring to the corresponding diol without the need for cofactors. mdpi.comnih.gov This enzymatic action is a crucial first step in detoxifying and metabolizing epoxy compounds. Another microbial pathway involves epoxide carboxylase, a multi-enzyme complex that catalyzes the carboxylation of epoxides to produce β-keto acids, as observed in bacteria like Xanthobacter strain Py2. nih.govgrantome.com

Acetal and Ether Linkage Biodegradation: While the acetal bond is primarily susceptible to chemical hydrolysis, microbial degradation of the resulting ether-containing fragments can occur. Bacteria capable of cleaving ether bonds, often using dioxygenase systems, have been identified. researchgate.net These enzymes incorporate molecular oxygen to destabilize the ether linkage, leading to its cleavage.

Metabolism of Primary Degradation Products: The initial breakdown of Acetaldehyde bis(2,a3-epoxypropyl)acetal, through either hydrolytic or enzymatic action, will generate smaller, more readily biodegradable molecules like acetaldehyde, glycidol, and diols. Acetaldehyde is a common metabolic intermediate and is rapidly biodegraded by many microorganisms, such as Acetobacter ghanensis, which oxidizes it to acetic acid, a compound that can then enter the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net The resulting glycols and polyols can also be assimilated by various microorganisms and funneled into central metabolic pathways.

Table 2: Key Enzymes and Microbial Processes in Biodegradation

| Process/Enzyme | Target Functional Group | Action | Example Organisms | Reference |

|---|---|---|---|---|

| Epoxide Hydrolase (EH) | Epoxide | Catalyzes hydration to form vicinal diols. | Bacteria, Fungi | mdpi.comnih.gov |

| Epoxide Carboxylase | Epoxide | Carboxylation to produce β-keto acids. | Xanthobacter strain Py2 | nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Acetaldehyde | Oxidizes acetaldehyde to acetic acid. | Acetobacter ghanensis | mdpi.com |

| Dioxygenase | Ether Linkage | Initiates cleavage of ether bonds. | Bacteria | researchgate.net |

Photolytic Degradation Mechanisms

Photolytic degradation occurs when a chemical absorbs light energy, leading to the breaking of chemical bonds. Acetaldehyde bis(2,3-epoxypropyl)acetal is an aliphatic compound, meaning it lacks significant chromophores that absorb light in the near-UV and visible spectrum. Therefore, direct photolysis in sunlight is expected to be a minor degradation pathway.

Significant photolytic degradation would likely require exposure to shorter wavelength vacuum-ultraviolet (VUV) radiation (<200 nm), which is not environmentally prevalent at the Earth's surface. rsc.org If the molecule does absorb environmentally relevant UV radiation, the degradation would likely be initiated by the formation of radicals. The C-O bonds in the ether, acetal, and epoxide groups are the most probable sites for initial bond cleavage. This process, known as photo-oxidation in the presence of oxygen, can lead to chain scission and the formation of a variety of smaller, oxygenated products such as aldehydes, ketones, and carboxylic acids. nsf.gov

Indirect photolysis may also play a role. This process involves photosensitizing agents present in natural waters (e.g., dissolved organic matter) that absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals. These highly reactive species can then attack the Acetaldehyde bis(2,3-epoxypropyl)acetal molecule, initiating its degradation.

Environmental Fate and Transport Modeling in Different Compartments

Environmental fate models (EFMs) are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments like air, water, soil, and sediment. rsc.orgup.pt These models integrate a chemical's physical-chemical properties with rates of transport and degradation to simulate its environmental behavior. astm.orgmdpi.com

No specific fate models have been developed for Acetaldehyde bis(2,3-epoxypropyl)acetal. However, a qualitative assessment of its likely fate can be made based on its structure and estimated properties.

Physicochemical Properties: The compound has an estimated high water solubility of 2.317 x 10^5 mg/L. thegoodscentscompany.com This indicates that if released into the environment, it will predominantly partition to the aqueous phase (water, soil pore water). Its volatility is expected to be low, limiting its transport into the atmosphere.

Model Framework: Multimedia mass balance models, such as SimpleBox, are often used for regulatory assessments. cefic-lri.orgnih.gov To model this compound, key inputs would be required, including its octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), and degradation half-lives in air, water, and soil. nih.gov

Degradation Product Characterization (excluding toxicity)

The degradation of Acetaldehyde bis(2,3-epoxypropyl)acetal will produce a range of smaller molecules, the nature of which depends on the specific degradation mechanism. Characterizing these products is essential for understanding the complete environmental fate of the parent compound.

Hydrolysis Products: As discussed in section 7.1, acid-catalyzed hydrolysis of the acetal linkage yields Acetaldehyde and Glycidol . whiterose.ac.uk The subsequent hydrolysis of the epoxide rings on either the parent molecule or the glycidol product would result in the formation of vicinal diols, such as Glycerol (B35011) (from glycidol) and 3,3'-[ethane-1,1-diylbis(oxy)]bis(propane-1,2-diol) .

Biodegradation Products: Microbial action will initially produce the same diols and tetrols via epoxide hydrolases. mdpi.com The subsequent metabolism of these intermediates would lead to compounds common in cellular metabolism. For example, the biodegradation of acetaldehyde typically yields Acetic acid , which is then converted to Acetyl-CoA and enters the TCA cycle for complete mineralization to carbon dioxide and water. mdpi.com

Photolysis Products: Photolytic degradation, particularly through indirect photo-oxidation, would likely generate a more complex mixture of products through radical-mediated reactions. These could include smaller aldehydes (e.g., Formaldehyde ), ketones, and carboxylic acids resulting from the cleavage of C-C and C-O bonds. nsf.gov

Table 3: Potential Degradation Products of Acetaldehyde bis(2,3-epoxypropyl)acetal

| Degradation Pathway | Potential Products | Chemical Formula | Reference |

|---|---|---|---|

| Hydrolysis | Acetaldehyde | C₂H₄O | whiterose.ac.uk |

| Glycidol (2,3-epoxy-1-propanol) | C₃H₆O₂ | whiterose.ac.uk | |

| Glycerol | C₃H₈O₃ | - | |

| 3,3'-[ethane-1,1-diylbis(oxy)]bis(propane-1,2-diol) | C₈H₁₈O₆ | - | |

| Biodegradation | Acetic Acid | C₂H₄O₂ | mdpi.com |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | mdpi.com | |

| Photolysis | Formaldehyde, other small oxygenates | CH₂O | nsf.gov |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Catalysts

The conventional synthesis of epoxy resins often relies on petroleum-based feedstocks and catalysts that can be harsh or difficult to recycle. Future research will likely pivot towards greener and more efficient synthetic pathways for Acetaldehyde (B116499) bis(2,3-epoxypropyl)acetal. A key opportunity lies in the utilization of bio-based precursors. Acetaldehyde can be produced from bio-ethanol, while the 2,3-epoxypropyl moiety can be derived from glycerol (B35011), a byproduct of biodiesel production, via epichlorohydrin (B41342) or glycidol (B123203). rsc.orgntnu.norug.nl

One promising route involves the acid-catalyzed reaction of a bio-derived polyol with acetaldehyde to form the central acetal (B89532) structure, followed by glycidylation using bio-based epichlorohydrin. researchgate.net Research into novel catalytic systems is crucial for optimizing these routes. While traditional methods for acetalization employ Brønsted or Lewis acids, emerging research highlights the potential of heterogeneous catalysts, which offer advantages in terms of separation and reusability. mdpi.comymerdigital.com

Future investigations could explore a range of catalysts to improve yield, selectivity, and reaction conditions, moving towards milder, solvent-free processes. Photocatalytic methods, which can operate under neutral conditions and low-energy visible light, also present an innovative avenue for acetal synthesis. researchgate.netorganic-chemistry.org

| Catalyst Type | Examples | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Acids | Sulfonated Resins (e.g., Nafion NR50), Zeolites, Sulfonated Silicas | Ease of separation, reusability, reduced waste | Optimizing catalyst structure for selectivity and activity in acetalization. |

| Metal Trifates | Cerium(III) trifluoromethanesulfonate | High efficiency for acetalization of carbonyl compounds | Exploring lower-cost, earth-abundant metal catalysts. |

| Photocatalysts | Eosin Y, Thioxanthenone | Mild, neutral reaction conditions; use of visible light | Development of efficient photocatalysts for acetal formation with high quantum yields. |

| Enzymatic Catalysts | Lipases, Hydrolases | High selectivity, mild conditions, biodegradable | Screening and engineering enzymes for the specific synthesis of diepoxy acetals. |

Design of Smart and Responsive Materials from Acetaldehyde bis(2,3-epoxypropyl)acetal

"Smart" or "stimuli-responsive" polymers, which change their properties in response to external triggers, represent a frontier in materials science. nih.govscitechmag.com The inherent chemical functionalities of Acetaldehyde bis(2,3-epoxypropyl)acetal provide unique opportunities for designing such materials.

The acetal linkage is known to be stable under neutral and basic conditions but can be cleaved by acids. researchgate.net This property is of significant interest for creating chemically responsive materials. By curing the diepoxide to form a cross-linked network, the resulting thermoset could be designed to degrade or dissolve upon exposure to acidic conditions. researchgate.net This opens up possibilities for recyclable thermosets, transient electronics, and controlled-release systems. Research has demonstrated that epoxy resins containing dynamic acetal bonds can be reprocessed, repaired, and degraded. researchgate.net

Furthermore, the epoxy groups can be reacted with functional comonomers that impart responsiveness to other stimuli, such as light or temperature. For instance, incorporating photo-cleavable o-nitrobenzyl ester groups into the polymer network can allow for light-induced changes in solubility, crosslink density, and surface wettability. nih.govresearchgate.net Another approach involves embedding chromogenic or fluorescent dyes that respond to temperature or chemical exposure, turning the material into a sensor. nih.govacs.org

The development of self-healing materials is another exciting avenue. This could be achieved by incorporating reversible chemical bonds, such as those used in Diels-Alder reactions, or dynamic covalent bonds like disulfide or diselenide linkages alongside the permanent epoxy network. researchgate.netresearchgate.net These reversible bonds can break and reform upon heating, allowing cracks to be repaired.

| Stimulus | Responsive Moiety/Strategy | Potential Application |

|---|---|---|

| pH (Acid) | Cleavage of the inherent acetal bond | Degradable adhesives, recyclable thermosets, drug delivery |

| Light (UV/Visible) | Incorporate photo-responsive groups (e.g., o-nitrobenzyl esters, azobenzenes) | Photolithography, smart coatings with tunable wettability, optical data storage |

| Temperature | Incorporate thermally reversible bonds (e.g., Diels-Alder adducts) | Self-healing materials, reprocessable thermosets, thermal sensors |

| Chemicals | Embed responsive dyes or create a matrix with controlled porosity | Chemical sensors, smart coatings for corrosion detection |

Advanced Functionalization Strategies for Enhanced Material Performance

The performance of materials derived from Acetaldehyde bis(2,3-epoxypropyl)acetal can be significantly enhanced through advanced functionalization strategies. The primary route for modification is through the ring-opening of the epoxide groups. This reaction, typically with amines or anhydrides during curing, can be adapted to introduce a wide array of chemical functionalities.

A key strategy involves using functional curing agents. For example, curing with a diamine that also contains a phosphaphenanthrene (DOPO) group can impart inherent flame retardancy to the final material. mdpi.com Similarly, using curing agents with long, flexible chains, such as polyetheramines, can improve the toughness and flexibility of the resulting thermoset.

Post-polymerization modification offers another layer of functionalization. The curing reaction of an epoxy with an amine or alcohol generates hydroxyl (-OH) groups within the polymer backbone. These hydroxyls serve as reactive handles for subsequent chemical modifications. They can be esterified, etherified, or used to initiate the grafting of other polymer chains, leading to the creation of complex architectures with tailored properties such as improved hydrophilicity, biocompatibility, or specific surface interactions.

Multifunctionalization, where different nucleophiles are used to open the epoxy rings or modify the resulting hydroxyls, can lead to materials with multiple, pre-programmed capabilities. This is an underexplored area that could yield highly advanced materials for specialized applications.

Integration with Sustainable Chemical Manufacturing Practices

The chemical industry is undergoing a significant shift towards sustainability, driven by the need to reduce environmental impact and reliance on fossil fuels. researchgate.net The production of Acetaldehyde bis(2,3-epoxypropyl)acetal is well-suited for integration with these practices.

A cornerstone of this approach is the use of renewable feedstocks. As previously mentioned, both the acetaldehyde and the epoxy precursors can be derived from biomass. researchgate.netspecificpolymers.com Specifically, the synthesis of epichlorohydrin from glycerol is a more sustainable alternative to the traditional propylene-based route, reducing CO2 emissions and salt waste. rsc.orgresearchgate.net Research is focused on optimizing this process using heterogeneous catalysts to create a waste-free, atom-efficient production cycle. rsc.org

Beyond renewable feedstocks, green chemistry principles should be applied throughout the manufacturing process. This includes:

Energy Efficiency: Utilizing catalytic processes that operate at lower temperatures and pressures. Microwave-assisted synthesis is one such area of exploration for accelerating reactions and reducing energy consumption.

Waste Reduction: Designing synthetic routes with high atom economy. The use of solid, recyclable catalysts minimizes waste streams associated with homogeneous catalysts. rsc.org

Safer Solvents: Moving towards solvent-free reaction conditions or the use of green solvents like water or supercritical CO2.

Life Cycle Assessment (LCA) will be an essential tool to quantify the environmental benefits of these sustainable practices, from raw material sourcing to end-of-life considerations like the recyclability enabled by the acetal bond. nih.gov

| Principle | Application to Acetaldehyde bis(2,3-epoxypropyl)acetal | Key Research Area |

|---|---|---|

| Renewable Feedstocks | Use bio-ethanol for acetaldehyde; use bio-glycerol for epichlorohydrin/glycidol. rsc.orgspecificpolymers.com | Improving yields and purity of bio-based precursors. |

| Catalysis | Employ heterogeneous, recyclable catalysts instead of stoichiometric reagents. rsc.org | Developing robust catalysts with high turnover numbers and long lifetimes. |

| Energy Efficiency | Develop low-temperature synthetic routes; explore microwave or flow chemistry. | Kinetic studies of catalyzed reactions to minimize energy input. |

| Waste Minimization | Design high-yield, high-selectivity reactions; recycle catalysts and solvents. | Process optimization and development of closed-loop systems. |

| Design for Degradation | Leverage the acid-labile acetal bond for end-of-life recyclability. researchgate.net | Studying degradation kinetics and characterizing recycled monomers. |

Predictive Modeling and Experimental Validation in Materials Science

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The integration of computational modeling, particularly molecular dynamics (MD) simulations and machine learning (ML), is set to revolutionize the design of polymers based on monomers like Acetaldehyde bis(2,3-epoxypropyl)acetal. nih.govrsc.org

MD simulations allow researchers to build atomistic models of the cross-linked polymer network. These simulations can predict key macroscopic properties from the molecular structure before a single experiment is run. aip.orgacs.org Properties such as glass transition temperature (Tg), Young's modulus, density, coefficient of thermal expansion, and cohesive energy density can be calculated as a function of monomer structure, curing agent, and crosslink density. nih.govresearchgate.netmdpi.com This is particularly valuable for a novel monomer like Acetaldehyde bis(2,3-epoxypropyl)acetal, as it can guide experimental efforts by predicting how its unique acetal structure will influence the final properties of the thermoset.

Machine learning models can be trained on large datasets generated from either experimental results or high-throughput MD simulations. nih.govresearchgate.net These models can rapidly predict the properties of new formulations, enabling vast chemical spaces to be screened for optimal compositions. rsc.org For example, an ML model could predict the tensile strength of a polymer formed by curing Acetaldehyde bis(2,3-epoxypropyl)acetal with various amine hardeners in different ratios. This data-driven approach accelerates the discovery of materials with specific, targeted performance characteristics. arxiv.org

The synergy between predictive modeling and physical experiments is critical. Computational predictions must be validated by targeted experimental synthesis and characterization. In turn, experimental results provide high-quality data to refine and improve the accuracy of the computational models, creating a powerful feedback loop for accelerated materials innovation.

| Modeling Technique | Predicted Properties | Impact on Research |

|---|---|---|

| Molecular Dynamics (MD) | Glass transition temperature (Tg), density, elastic modulus, thermal expansion, cohesive energy. nih.govresearchgate.net | Provides fundamental understanding of structure-property relationships; guides selection of monomers and curing agents. |

| Machine Learning (ML) | Mechanical strength, adhesive properties, thermal stability, and other performance metrics. rsc.orgarxiv.org | Accelerates screening of large formulation spaces; identifies optimal compositions for desired properties. |

| Quantum Chemistry (e.g., DFT) | Reaction mechanisms, bond energies, catalyst activity. | Aids in the design of novel synthetic routes and understanding degradation pathways. |

| Finite Element Analysis (FEA) | Stress distribution, fracture mechanics, performance of macroscopic parts. | Bridges molecular properties to real-world component performance and failure analysis. |

Q & A

Q. How can computational modeling predict the environmental fate of Acetaldehyde bis(2,3-epoxypropyl)acetal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.